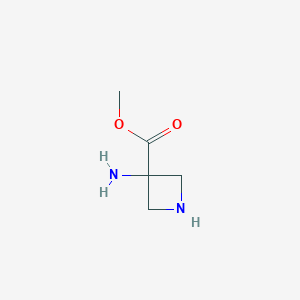

Methyl 3-aminoazetidine-3-carboxylate

Description

Significance of Four-Membered Ring Heterocycles in Organic Chemistry

Four-membered heterocyclic compounds, which contain a ring of three carbon atoms and one heteroatom (such as nitrogen, oxygen, or sulfur), are of considerable importance in organic chemistry. numberanalytics.com Their significance stems from their unique chemical and physical properties, which are largely influenced by the inherent strain of the four-membered ring. numberanalytics.combritannica.com This ring strain makes them reactive intermediates and valuable substrates for a variety of chemical transformations, including ring-opening reactions, cycloadditions, and functional group interconversions. numberanalytics.comnih.gov

These heterocycles serve as versatile building blocks for the synthesis of more complex molecules. numberanalytics.com In particular, nitrogen-containing four-membered rings like azetidines are key components in the design and synthesis of biologically active compounds. nih.gov Their presence in the core structure of many pharmaceuticals, natural products, and agrochemicals underscores their importance. numberanalytics.comrsc.org For instance, the well-known β-lactam antibiotics, such as penicillins and cephalosporins, feature a four-membered azetidinone ring that is crucial for their antibacterial activity. numberanalytics.comnih.gov

The synthesis of four-membered heterocycles can be challenging due to their strained nature. numberanalytics.com However, various synthetic strategies have been developed, including intramolecular cyclizations and cycloaddition reactions, to access these valuable scaffolds. rsc.org The continued development of new synthetic methods is an active area of research, driven by the increasing demand for these motifs in drug discovery and materials science. rsc.orgresearchgate.net

Azetidine-Containing Scaffolds as Conformationally Constrained Units

Azetidine-containing scaffolds, particularly when incorporated into peptides and other biomolecules, act as conformationally constrained units. This means they restrict the rotational freedom around the chemical bonds within the molecule, leading to a more defined three-dimensional structure. The reduced size of the four-membered azetidine (B1206935) ring compared to the more common five-membered proline ring results in different conformational preferences. nih.gov

This conformational constraint is a powerful tool in medicinal chemistry and drug design. By introducing azetidine scaffolds, chemists can influence the shape of a molecule, which in turn can affect its biological activity, metabolic stability, and pharmacokinetic properties. nih.gov The rigid nature of the azetidine ring can help to lock a molecule into a bioactive conformation, leading to enhanced binding to a biological target. Furthermore, the introduction of the azetidine moiety can improve properties relevant to central nervous system (CNS) drugs by influencing factors like polarity and lipophilicity. nih.gov

Methyl 3-Aminoazetidine-3-carboxylate as a Key Building Block in Advanced Synthesis

This compound is a specific and highly functionalized azetidine derivative that serves as a key building block in advanced organic synthesis. This compound features a four-membered azetidine ring substituted at the 3-position with both an amino group and a methyl carboxylate group. This unique arrangement of functional groups makes it a versatile precursor for the synthesis of a wide range of more complex molecules.

The presence of the primary amino group and the ester functionality allows for a variety of chemical modifications. The amino group can be acylated, alkylated, or used in the formation of amides and other nitrogen-containing functionalities. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form peptides or converted to other functional groups.

This compound is particularly valuable in the synthesis of novel α-amino acids and peptidomimetics. Its constrained azetidine core can be used to introduce specific conformational biases into peptide backbones, which is a crucial strategy in the design of enzyme inhibitors and other therapeutic agents. The ability to functionalize the molecule at multiple points provides a high degree of control over the final structure and properties of the target compounds.

The synthesis of this compound and its derivatives often involves multi-step sequences starting from more readily available precursors. For example, a common strategy involves the synthesis of a protected azetidine ring followed by the introduction of the amino and carboxylate functionalities.

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-aminoazetidine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O2/c1-9-4(8)5(6)2-7-3-5/h7H,2-3,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIHPBMQOTQJJRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CNC1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Conformational Analysis and Spectroscopic Characterization of Methyl 3 Aminoazetidine 3 Carboxylate and Its Peptidic Adducts

Spectroscopic Techniques for Structural Elucidation

A combination of spectroscopic methods is essential for the comprehensive characterization of Methyl 3-aminoazetidine-3-carboxylate and its peptidic adducts. These techniques provide detailed insights into the molecular connectivity, functional groups, and three-dimensional structure in both solution and the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N, ¹⁹F)

NMR spectroscopy is a cornerstone for the structural analysis of azetidine-based compounds, providing atom-level information on the chemical environment and conformation.

¹H and ¹³C NMR: Proton and carbon NMR spectra are fundamental for confirming the core structure of this compound. While specific spectral data for the unprotected parent compound is not widely published, data for its common N-protected derivatives, such as the N-Boc (tert-butoxycarbonyl) analogue, are available and provide representative chemical shifts. In a typical ¹H NMR spectrum, the protons of the azetidine (B1206935) ring methylene (B1212753) groups (CH₂) appear as distinct multiplets due to their diastereotopic nature and coupling with adjacent protons. For instance, in N-Boc protected analogues, these protons often resonate in the range of δ 4.0-4.5 ppm beilstein-journals.org. The methoxy (B1213986) group (OCH₃) protons of the ester appear as a sharp singlet, typically around δ 3.7-3.9 ppm.

In ¹³C NMR spectroscopy, the carbonyl carbon of the ester group is characteristically downfield, often appearing around 170-175 ppm. The quaternary C3 carbon, bonded to both the amino and carboxylate groups, has a chemical shift in the range of 55-65 ppm. The azetidine ring methylene carbons are typically observed between 45-55 ppm. The chemical shifts can vary depending on the solvent and the nature of the substituent on the ring nitrogen nih.gov.

Representative NMR Data for N-Protected Methyl azetidine-3-carboxylate Derivatives

| Nucleus | Functional Group | Representative Chemical Shift (δ, ppm) |

|---|---|---|

| ¹H | Azetidine CH₂ | 4.0 - 4.5 |

| Ester OCH₃ | ~ 3.8 | |

| Boc C(CH₃)₃ | ~ 1.45 | |

| ¹³C | Ester C=O | 170 - 175 |

| Boc C=O | ~ 155 | |

| Boc C (CH₃)₃ | ~ 80 | |

| Azetidine C3 | 55 - 65 | |

| Azetidine CH₂ | 45 - 55 | |

| Ester OCH₃ | ~ 52 | |

| Boc C(CH₃ )₃ | ~ 28 |

Note: Data are representative and derived from N-Boc analogues. Actual shifts may vary.

¹⁵N NMR: Direct detection of ¹⁵N is often challenging due to low natural abundance and an unfavorable gyromagnetic ratio. However, indirect detection methods, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy, are powerful tools. For amino acids and their derivatives, ¹⁵N chemical shifts provide sensitive probes of protonation state, hydrogen bonding, and electronic environment. Chemoselective derivatization, for instance by reacting the carboxylate with ¹⁵N-labeled cholamine, can create a ¹⁵N-amide bond that is readily detectable and allows for the study of the local environment with high sensitivity researchgate.netnih.gov. The azetidine ring nitrogen itself can be studied to understand its involvement in intramolecular interactions, with expected chemical shifts differing significantly from the exocyclic amino group.

¹⁹F NMR: ¹⁹F NMR is not applicable to the parent this compound but is crucial for the analysis of its fluorinated peptidic adducts. The incorporation of a fluorine atom, for example at the C3 position to create a 3-fluoroazetidine-3-carboxylic acid derivative, introduces a highly sensitive NMR probe sigmaaldrich.com. The ¹⁹F chemical shift is exceptionally sensitive to the local electronic and conformational environment, making it an excellent tool for studying subtle changes in peptide folding and intermolecular interactions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups within this compound. The spectrum is characterized by specific absorption bands corresponding to the vibrational modes of its constituent bonds.

The primary amine (NH₂) group gives rise to characteristic stretching vibrations. Typically, a pair of bands is observed in the region of 3400-3250 cm⁻¹ for the symmetric and asymmetric N-H stretches. The N-H bending vibration (scissoring) appears in the 1650-1580 cm⁻¹ range. The ester functional group is identified by a strong C=O stretching band, which is expected to appear around 1750-1735 cm⁻¹ for a saturated ester. Another key absorption is the C-O stretching vibration of the ester, which typically consists of two bands, one asymmetric and one symmetric, in the 1300-1000 cm⁻¹ region vscht.czlibretexts.org. The presence of the azetidine ring will contribute to the complex fingerprint region below 1500 cm⁻¹. In peptidic adducts, the formation of amide bonds introduces a strong amide I (C=O stretch) band around 1650 cm⁻¹ and an amide II (N-H bend and C-N stretch) band near 1550 cm⁻¹ nih.gov.

Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Amine (N-H) | Asymmetric & Symmetric Stretch | 3400 - 3250 | Medium-Weak |

| Amine (N-H) | Bending (Scissoring) | 1650 - 1580 | Medium |

| Ester (C=O) | Stretch | 1750 - 1735 | Strong |

| Alkane (C-H) | Stretch | 3000 - 2850 | Medium |

| Ester (C-O) | Stretch | 1300 - 1000 | Strong |

Note: These are typical ranges and can be influenced by the molecular environment and phase.

High-Resolution Mass Spectrometry (HRMS)

HRMS is an indispensable tool for confirming the elemental composition of this compound (C₅H₁₀N₂O₂). This technique measures the mass-to-charge ratio (m/z) of an ion with very high precision, typically to four or five decimal places. This accuracy allows for the unambiguous determination of a molecule's elemental formula.

For this compound, the neutral monoisotopic mass is 130.07423 Da uni.lu. In HRMS analysis using electrospray ionization (ESI), the compound is typically observed as its protonated molecular ion, [M+H]⁺. The calculated exact mass for this ion (C₅H₁₁N₂O₂⁺) would be 131.08151 Da. The experimental measurement of a mass that matches this calculated value to within a few parts per million (ppm) provides definitive confirmation of the compound's chemical formula. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can further elucidate the structure by showing characteristic losses, such as the loss of the methoxy group or cleavage of the azetidine ring.

Predicted HRMS Data for [M+H]⁺ Ion

| Parameter | Value |

|---|---|

| Molecular Formula | C₅H₁₀N₂O₂ |

| Adduct | [M+H]⁺ |

| Calculated m/z | 131.08151 Da |

| Monoisotopic Mass | 130.07423 Da |

Source: PubChemLite uni.lu

Advanced Structural Determination

While spectroscopy provides crucial data on connectivity and conformation in solution, X-ray crystallography offers the definitive method for determining the three-dimensional structure in the solid state.

X-ray Crystallography for Solid-State Conformations

To date, a public crystal structure for the parent this compound has not been reported. However, analysis of structurally related compounds, such as other azetidine-carboxylic acid derivatives and substituted carboxylates, provides a strong basis for predicting its solid-state characteristics vscht.czbeilstein-archives.org.

A single-crystal X-ray diffraction study would reveal precise bond lengths, bond angles, and torsional angles. Key parameters of interest would include the puckering of the azetidine ring, the orientation of the amino and methyl carboxylate substituents relative to the ring, and the intermolecular interactions that define the crystal packing. It is expected that the four-membered azetidine ring would be non-planar. The crystal structure would be stabilized by a network of hydrogen bonds, primarily involving the amino group as a donor and the ester carbonyl oxygen and/or the ring nitrogen as acceptors, leading to the formation of complex three-dimensional lattices vscht.cz.

Intramolecular Hydrogen Bonding Networks and Conformational Preferences

When incorporated into a peptide chain, the 3-aminoazetidine-3-carboxylic acid residue can induce specific and predictable conformational preferences due to its rigid structure and the presence of the azetidine ring nitrogen. Research on peptidic adducts of N-substituted derivatives has shown that this moiety is a potent inducer of β-turns nih.gov.

A particularly significant finding is the formation of an unconventional intramolecular hydrogen bond that dictates the local conformation. Studies have demonstrated that derivatives of 3-amino-1-methylazetidine-3-carboxylic acid can form a side-chain-to-backbone hydrogen bond between the amide N-H of the succeeding amino acid residue and the nitrogen atom of the azetidine ring nih.gov. This interaction creates a stable six-membered pseudo-cycle, referred to as a C6γ H-bond. This C6γ bond often coexists with and stabilizes a C5 hydrogen bond, which is an intra-residue interaction between the amide N-H and the carbonyl oxygen of the same amino acid. The combination of these C5 and C6γ hydrogen bonds promotes a highly extended peptide backbone conformation, challenging the formation of more common helical structures like the 3₁₀-helix in short peptide sequences nih.gov. This unique hydrogen bonding capability makes this compound and its analogues valuable tools for designing foldamers with novel and predictable three-dimensional structures.

Analysis of C5 Hydrogen Bonds in Oligomers

A C5 hydrogen bond is a weak, intra-residue interaction between the amide NH and the C=O group of the same amino acid residue, forming a five-membered ring. While generally considered too weak to independently enforce a specific conformation, in oligomers of 3-amino-1-methylazetidine-3-carboxylic acid, Aatc(Me), these C5 bonds play a crucial role in stabilizing extended structures. nih.govmdpi.comnih.gov

Spectroscopic studies, particularly in the gas phase, have been instrumental in identifying these interactions. In the monomer derivative Cbz-Aatc(Me)-NHMe, the C5 hydrogen bond is a dominant feature. This preference for the C5-bonded conformation is a foundational element that influences the structure of longer oligomers. researchgate.net In solution, the presence of C5 hydrogen bonds is often inferred from IR spectroscopy, where they give rise to characteristic absorption bands. For instance, in a study of Aatc(Me) oligomers, a band around 3380 cm⁻¹ was indicative of a C5 conformation for the initial residue. nih.gov The persistence of these C5 motifs in oligomers is a critical factor leading to the formation of unusual, extended secondary structures. nih.gov

Investigation of C6γ Sidechain–Backbone Hydrogen Bonds

A key discovery in the study of Aatc(Me) derivatives is the presence of a C6γ sidechain-to-backbone hydrogen bond. mdpi.comresearchgate.net This interaction occurs between the amide NH of a given residue and the nitrogen atom within the azetidine ring of the same residue, which is in the γ-position relative to the amino acid core. This forms a six-membered pseudo-cycle. researchgate.net

This C6γ (N–H···N) interaction is not a standalone feature but acts in concert with the C5 hydrogen bond, providing significant stabilization. nih.govmdpi.comnih.gov Theoretical and spectroscopic analyses have shown that this cooperative hydrogen-bonding network is a new principle for stabilizing extended peptide backbones. nih.govmdpi.com The strength of this C6γ interaction in Aatc(Me) derivatives is notable, being at least as strong as the analogous N–H···S interaction observed in related sulfur-containing heterocyclic amino acids. mdpi.com The synergy between the C5 and C6γ bonds creates robust structural motifs that can effectively compete with more classical folded structures like the 3₁₀-helix, particularly in shorter oligomers. nih.govmdpi.com

Main-Chain-to-Side-Chain Hydrogen Bond Formation and Pseudo-Cycles

The C6γ interaction is a prime example of a main-chain-to-side-chain hydrogen bond that results in the formation of a pseudo-cycle. mdpi.comresearchgate.net In peptides incorporating N-substituted 3-aminoazetidine-3-carboxylic acids, this hydrogen bond connects the amide NH (donor) of one residue to the azetidine ring nitrogen (acceptor) of the preceding residue. researchgate.net This creates a stable six-membered pseudo-cycle that significantly influences the peptide's conformational landscape. researchgate.net

The formation of these pseudo-cycles introduces additional conformational options when designing foldamers. researchgate.net The stability of this intramolecular arrangement has been confirmed through both theoretical calculations and spectroscopic methods, including IR and NMR. mdpi.comresearchgate.net This concurrent hydrogen-bonding support system, where a main-chain element interacts with a side-chain element, is a defining characteristic of Aatc-containing peptides and is fundamental to the stabilization of the extended conformations discussed below. nih.gov

Impact on Peptide Secondary Structures and Foldameric Properties

The unique hydrogen-bonding patterns of this compound derivatives have a profound impact on the resulting secondary structures and foldameric behavior of peptides into which they are incorporated.

Role as β-Turn Inducer in Model Peptides

While the Aatc(Me) residue is a powerful promoter of extended structures, other derivatives of 3-aminoazetidine-3-carboxylic acid (Aatc) have been shown to act as β-turn inducers. A β-turn is a secondary structure element that reverses the direction of the polypeptide chain, typically stabilized by an i→i+3 hydrogen bond. In a key study, tripeptides with the sequence Cbz-Ala-Aatc(R)-Ala-OMe, where R was a t-butyl or t-amyl group, were found to predominantly adopt β-turn conformations in solution. mdpi.com This indicates that the substitution on the azetidine ring nitrogen is a critical determinant of the conformational preference, allowing the azetidine core to serve as a versatile scaffold for inducing either turns or extended structures.

Characterization of Extended Conformations (e.g., 2.0₅-helix)

One of the most significant findings is the ability of Aatc(Me) oligomers to form a fully extended 2.0₅-helix. This elusive secondary structure is defined by a succession of C5 hydrogen bonds. nih.govmdpi.com The stabilization of this helix in Aatc(Me) oligomers is not due to steric hindrance, as seen in other systems, but rather to the cooperative effect of the concurrent C5 and C6γ hydrogen bonds. mdpi.com

Using a combination of gas-phase laser spectroscopy and quantum chemistry, the fully extended 5-5-5 conformer (representing a 2.0₅-helix) of the capped Aatc(Me) trimer was definitively characterized. mdpi.comresearchgate.net This was the first instance of a 2.0₅-helix stabilized by cooperative hydrogen bonding. mdpi.com While this fully extended helix is the preferred conformation in the isolated environment of the gas phase, in solution, it exists in equilibrium with other folded and semi-extended forms. mdpi.com

Table 1: Conformational Analysis of Cbz-[Aatc(Me)]ₙ-NHMe Oligomers in the Gas Phase

| Compound (n-mer) | Dominant Conformation | Key Hydrogen Bonds | Spectroscopic Signature (IR NH Stretch) |

| 1 (Monomer) | Extended | C5, C6γ | Strong bands indicating C5/C6γ motifs |

| 2 (Dimer) | Extended | Successive C5, C6γ | Features indicating C5 conformation challenged by alternatives |

| 3 (Trimer) | 2.0₅-helix (fully extended) | Three successive C5/C6γ | Clear evidence of the fully extended 5-5-5 conformer |

This table provides an interactive summary of the primary conformations identified for short oligomers of Aatc(Me) in gas-phase studies.

Stabilization of Folded Shapes in Short Oligomers

In solution, the energetic landscape of Aatc(Me) oligomers becomes more complex, with a length-dependent transition from extended to folded shapes. nih.govmdpi.com For the capped trimer, the fully extended 2.0₅-helix gives way to a competition between a classical 3₁₀-helix and a semi-extended conformer. mdpi.com

The 3₁₀-helix is a folded structure stabilized by C10 (i→i+3) hydrogen bonds. The semi-extended conformer, however, retains two of the C5-C6γ motifs, demonstrating the remarkable stability of this hydrogen-bonding pattern even in a solvent environment. mdpi.com The ability of the extended C5/C6γ motifs in the trimer to robustly challenge the formation of the 3₁₀-helix highlights the significant influence of the azetidine residue on peptide folding. nih.govmdpi.com This competition between different folded and extended states provides a mechanism for creating conformationally diverse and tunable foldamers.

Table 2: Comparison of Calculated H-Bonding Interactions in Aatc(Me) Trimer Conformers

| Conformation | H-Bond Type | Interaction | Calculated Energy (Relative) |

| 2.0₅-helix | C5 / C6γ | Fully Extended | Global Minimum (Gas Phase) |

| 3₁₀-helix | C10 | Folded | Higher Energy |

| Semi-extended | C5 / C6γ | Partially Folded | Competitively Stable in Solution |

This interactive table compares the key hydrogen-bonding interactions and relative stabilities of the major conformers of the Aatc(Me) trimer.

Computational Chemistry and Theoretical Studies on Methyl 3 Aminoazetidine 3 Carboxylate

Quantum Chemical Calculations of Molecular Conformations

Quantum chemical calculations are instrumental in determining the three-dimensional arrangement of atoms in a molecule and the energy associated with different spatial orientations, known as conformations.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. cuny.edusigmaaldrich.com It is widely employed to predict molecular geometries, vibrational frequencies, and other properties. researchgate.netyoutube.com For molecules like Methyl 3-aminoazetidine-3-carboxylate, DFT calculations, often using functionals like B3LYP and basis sets such as 6-311++G(d,p), can be used to determine the optimized molecular structure. nanoient.org These calculations can elucidate bond lengths, bond angles, and dihedral angles that correspond to the most stable conformation of the molecule.

In analogous studies of similar heterocyclic compounds, such as methyl 3-aminothiophene-2-carboxylate, DFT has been successfully used to calculate the optimized geometry, which is then often compared with experimental data from X-ray crystallography to validate the computational model. mdpi.com Such studies confirm that DFT is a reliable method for predicting the structural parameters of complex organic molecules. researchgate.net

Analysis of Potential Energy Surfaces

The potential energy surface (PES) is a conceptual and mathematical tool for exploring the relationship between the energy of a molecule and its geometry. Current time information in Edmonton, CA. By mapping the energy of the molecule as a function of its atomic coordinates, a PES allows for the identification of stable conformers (local minima), transition states (saddle points), and the energy barriers between them. Current time information in Edmonton, CA.

For a flexible molecule like this compound, with rotatable bonds and a non-planar ring, the PES can be complex. Analysis of the PES helps in understanding the conformational landscape of the molecule, including the relative energies of different puckering conformations of the azetidine (B1206935) ring and the orientation of the amino and carboxylate groups. Automated PES exploration methods can be employed to discover novel reaction pathways and map out the surface. achemblock.com

Intermolecular Interactions and Crystal Packing Studies

In the solid state, molecules are arranged in a regular, repeating pattern known as a crystal lattice. The stability of this arrangement is governed by a network of intermolecular interactions.

Energy Framework Analysis for Solid-State Stabilization

Energy framework analysis is a computational tool used to visualize and quantify the intermolecular interaction energies within a crystal. This method calculates the interaction energies (electrostatic, dispersion, and total energy) between a central molecule and its neighbors in the crystal lattice.

In a study of the analogous molecule methyl-3-aminothiophene-2-carboxylate, energy framework analysis revealed that dispersion forces were the dominant contributors to the stabilization of the crystal packing. mdpi.com The analysis produces 3D graphical representations where the thickness of the cylinders connecting the centroids of interacting molecules is proportional to the magnitude of the interaction energy. This provides a clear picture of the packing topology and the relative strength of different interaction pathways within the crystal. mdpi.com

Table 1: Representative Interaction Energies from Energy Framework Analysis of an Analogous Heterocyclic Carboxylate

| Interaction Type | Energy (kJ/mol) |

| Electrostatic | -50.2 |

| Dispersion | -85.7 |

| Total Energy | -135.9 |

| Data is illustrative and based on findings for methyl-3-aminothiophene-2-carboxylate. mdpi.com |

Hirshfeld Surface and Reduced Density Gradient (RDG) Analysis

Reduced Density Gradient (RDG) analysis is another technique used to visualize and characterize weak non-covalent interactions. mdpi.com It plots the RDG against the electron density multiplied by the sign of the second largest eigenvalue of the Hessian of the electron density. This generates surfaces that identify and differentiate between attractive (hydrogen bonds), van der Waals, and repulsive (steric clash) interactions. In the crystal structure of methyl-3-aminothiophene-2-carboxylate, RDG analysis confirmed the presence of N–H⋯O and N–H⋯N hydrogen bonds, which are crucial for stabilizing the crystal packing. mdpi.com

Table 2: Illustrative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

| Contact Type | Contribution (%) |

| H···H | 45.2 |

| O···H/H···O | 20.5 |

| C···H/H···C | 15.8 |

| N···H/H···N | 9.3 |

| S···H/H···S | 5.1 |

| Other | 4.1 |

| Data is illustrative and based on findings for methyl-3-aminothiophene-2-carboxylate, with 'S' representing a heteroatom in the analogue's ring. mdpi.com |

Electronic Structure and Reactivity Predictions

The electronic structure of a molecule, specifically the distribution of its electrons in molecular orbitals, determines its chemical reactivity. Computational methods provide valuable tools for predicting this behavior.

Analysis of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding chemical reactivity. nanoient.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. mdpi.com

For instance, in the related compound methyl-3-aminothiophene-2-carboxylate, the calculated HOMO-LUMO gap was found to be relatively small, implying high chemical reactivity. mdpi.com The distribution of these orbitals also provides insight into reactive sites. The HOMO is often localized on the amino group and the aromatic ring, indicating these are the likely sites for electrophilic attack, while the LUMO is typically centered on the carboxyl group, suggesting it is a potential site for nucleophilic attack. mdpi.com

Molecular Electrostatic Potential (ESP) maps provide a visual representation of the charge distribution on the molecular surface. researchgate.net Regions of negative potential (typically colored red) indicate areas that are rich in electrons and susceptible to electrophilic attack, such as the oxygen atoms of the carboxylate group. Regions of positive potential (blue) are electron-poor and are likely sites for nucleophilic attack. These maps are valuable for predicting how the molecule will interact with other molecules and biological targets. nanoient.org

Electrostatic Potential (ESP) Mapping

Electrostatic potential (ESP) mapping is a computational technique used to visualize the charge distribution of a molecule and predict its reactive sites. The ESP map reveals regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In the case of this compound, the ESP map would highlight the electronegative oxygen atoms of the carboxylate group and the nitrogen atom of the amino group as regions of negative potential, indicating their susceptibility to electrophilic attack. Conversely, the hydrogen atoms of the amino group and the azetidine ring would exhibit positive potential, marking them as sites for nucleophilic interaction.

Detailed analysis of the ESP for similar azetidine systems has shown that the strained four-membered ring influences the charge distribution significantly. This information is critical for understanding how the molecule might interact with biological targets or other reactants.

| Region | Predicted Electrostatic Potential | Implication for Reactivity |

| Carbonyl Oxygen | Strongly Negative | Site for electrophilic attack, hydrogen bond acceptor |

| Amino Nitrogen | Negative | Nucleophilic center, hydrogen bond acceptor |

| Amino Hydrogens | Positive | Site for nucleophilic attack, hydrogen bond donor |

| Azetidine Ring Hydrogens | Slightly Positive | Potential sites for weak interactions |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are key determinants of a molecule's reactivity and electronic properties.

For this compound, the HOMO is expected to be localized primarily on the amino group, signifying its role as the primary electron donor in chemical reactions. The LUMO, on the other hand, would likely be centered around the carbonyl group of the ester, indicating its capacity to accept electrons. The energy gap between the HOMO and LUMO provides an estimate of the molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity. Theoretical studies on related azetidine derivatives have utilized FMO analysis to rationalize their reaction mechanisms and electronic transitions.

| Orbital | Predicted Location | Chemical Significance |

| HOMO | Amino Group (N atom) | Principal electron donor site |

| LUMO | Carbonyl Group (C=O) | Principal electron acceptor site |

| HOMO-LUMO Gap | Moderate | Indicates moderate chemical stability and reactivity |

Molecular Modeling and Dynamics Simulations for Conformational Behavior

MD simulations can track the atomic movements of the molecule over time, providing insights into its preferred conformations and the energy barriers between them. For this compound, simulations would likely reveal the puckering of the azetidine ring and the rotational freedom of the amino and carboxylate substituents. Understanding these conformational preferences is crucial for designing molecules that can fit into specific binding pockets of proteins or adopt particular geometries in larger assemblies. Studies on peptides containing 3-aminoazetidine-3-carboxylic acid residues have shown that this moiety can induce specific secondary structures, such as β-turns, a property that is highly dependent on its conformational behavior.

| Conformational Feature | Investigated by MD Simulations | Significance |

| Azetidine Ring Puckering | Puckering amplitude and frequency | Influences overall molecular shape and rigidity |

| Substituent Orientation | Torsional angles of amino and carboxylate groups | Determines interaction patterns with other molecules |

| Intramolecular Hydrogen Bonding | Potential for H-bonds between amino and carboxylate groups | Stabilizes specific conformations |

Applications in Advanced Organic Synthesis and Peptidomimetic Design

Methyl 3-Aminoazetidine-3-carboxylate as a Chiral Building Block

The unique stereochemical and conformational properties of this compound position it as a critical chiral building block in modern organic synthesis. The inherent ring strain of the azetidine (B1206935) core, combined with its dense functionalization, provides a powerful platform for creating diverse and structurally complex molecules.

The azetidine framework is a valuable scaffold for the synthesis of a wide array of nitrogen-containing heterocyclic compounds. Azetidine carboxylic acids serve as important building blocks for creating various biologically active heterocyclic structures and peptides. The reactivity of the azetidine ring nitrogen and the other functional groups allows for its elaboration into more complex fused, bridged, and spirocyclic systems. Synthetic strategies often involve leveraging the ring strain to drive reactions or using the amine and carboxylate groups as handles for further derivatization. For instance, N-alkylation of heterocyclic carboxylates with derivatives like N-Boc-3-iodoazetidine provides efficient access to highly functionalized heterocyclic compounds that serve as novel organic building blocks. This approach facilitates the creation of diverse small molecule collections for various applications in materials science and drug discovery.

The incorporation of the azetidine motif is a recognized strategy in medicinal chemistry for imparting favorable pharmacokinetic properties. This compound serves as a precursor for molecules designed to interact with biological targets. Its rigid structure helps to pre-organize appended functional groups into a specific spatial orientation, which can enhance binding affinity and selectivity for enzymes or receptors. The synthesis of novel heterocyclic amino acid derivatives containing azetidine rings has been achieved through methods like the aza-Michael addition, yielding functionalized 3-substituted azetidines. These derivatives are key intermediates in the preparation of numerous biologically active small molecules.

| Application Area | Synthetic Strategy | Resulting Structures |

| Heterocycle Synthesis | Intramolecular cyclization, N-alkylation | Fused, bridged, and spirocyclic systems |

| Bioactive Molecules | Derivatization of amine/carboxylate groups | Conformationally restricted enzyme inhibitors, receptor ligands |

| Materials Science | Polymerization involving the bifunctional nature of the molecule | Novel polymers with constrained backbones |

Role in Peptidomimetic and Foldamer Research

In the fields of chemical biology and drug discovery, mimicking the structure and function of peptides is a central goal. Peptidomimetics are designed to overcome the limitations of natural peptides, such as poor stability and bioavailability. This compound and its derivatives are pivotal in this area due to their ability to impose strict conformational control on molecular backbones.

When incorporated into a peptide sequence, the 3-aminoazetidine-3-carboxylic acid moiety acts as a potent conformational restrictor. Its rigid, Cα-tetrasubstituted structure limits the rotational freedom around the peptide backbone. Spectroscopic studies using IR and NMR have shown that peptides containing this azetidine-based amino acid are likely to adopt well-defined secondary structures, with evidence suggesting it can act as a β-turn inducer. This ability to force a peptide chain into a specific turn conformation is highly valuable for mimicking the structures of protein loops and turns, which are often critical for biological recognition events.

Foldamers are non-natural oligomers that adopt stable, predictable three-dimensional structures, similar to proteins and nucleic acids. The design of novel foldamers is a major goal in chemical biology, offering frameworks for creating new functions. N-substituted 3-aminoazetidine-3-carboxylic acids are particularly useful in this context. The constrained nature of the azetidine ring helps to direct the folding of the oligomer chain. Researchers have observed that an interesting main-chain-to-side-chain hydrogen bond can form, connecting the azetidine ring nitrogen to the amide NH of the following residue. This interaction creates a stable six-membered pseudo-cycle and expands the toolkit of conformational options available for designing foldamers with new and predictable 3D structures.

| Structural Feature | Effect on Peptide/Foldamer | Significance |

| Rigid Azetidine Ring | Limits torsional freedom of the backbone | Induces specific secondary structures (e.g., β-turns). |

| Cα-Tetrasubstitution | Provides steric hindrance, further constraining conformation | Enhances structural predictability. |

| Ring Nitrogen Atom | Can act as a hydrogen bond acceptor | Stabilizes local structure through main-chain-to-side-chain interactions. |

The creation of libraries of non-natural amino acids is essential for expanding the chemical diversity available for drug discovery and protein engineering. These unique building blocks allow for the synthesis of peptides and other molecules with novel properties. This compound and its derivatives are key components of such libraries. They provide a unique, three-dimensional scaffold that differs significantly from natural amino acids. By generating a collection of these constrained building blocks, chemists can systematically probe structure-activity relationships and develop peptidomimetics or other bioactive molecules with enhanced potency, selectivity, and metabolic stability.

Scaffold Design for Chemical Biology Investigations

The rigid, four-membered ring of azetidine makes its derivatives, including this compound, valuable scaffolds in chemical biology. These structures serve as conformational constraints when incorporated into larger molecules like peptides. By replacing more flexible amino acids with an azetidine-based residue, researchers can lock the peptide backbone into a specific three-dimensional shape. This strategy is instrumental in probing the bioactive conformation of peptides—the precise shape a peptide must adopt to interact with its biological target, such as a receptor or enzyme. The introduction of these rigid building blocks provides a powerful tool for structure-activity relationship (SAR) studies, aiding in the design of molecules with enhanced potency, selectivity, and stability.

Azetidine-3-Carboxylic Acid Derivatives as Analogs of Proline and Other α-Amino Acids

Azetidine-2-carboxylic acid (Aze) is a non-proteinogenic amino acid that serves as a structural analog of proline. The primary difference is the ring size: Aze possesses a four-membered ring, whereas proline has a five-membered ring. wikipedia.org This seemingly small change significantly reduces the conformational flexibility of the peptide backbone when Aze is incorporated. rsc.org The quasi-planar geometry of the azetidine ring imposes distinct stereochemical constraints compared to the more flexible pyrrolidine ring of proline. rsc.org

This conformational rigidity is a key feature exploited in peptidomimetic design. While proline is known to induce β-turns in peptide sequences, the smaller azetidine ring preferentially stabilizes γ-turn-like conformations. acs.org Furthermore, α,α-disubstituted azetidine derivatives, such as those related to this compound, enhance this turn-inducing capability even more significantly. acs.org

In chemical biology, these derivatives are used as tools to define the role of specific secondary structures, like γ-turns, within the bioactive conformation of a peptide. acs.org By systematically replacing proline or other amino acids with azetidine-based analogs, scientists can investigate how specific turns and angles in a peptide's structure influence its biological activity. For instance, studies have shown that the 3-aminoazetidine-3-carboxylic acid moiety can act as a β-turn inducer. researchgate.net This ability to dictate secondary structure allows for the fine-tuning of peptide shape to optimize interactions with biological targets and can also enhance proteolytic stability. rsc.org

The incorporation of azetidine derivatives can also introduce unique hydrogen bonding patterns. Research has identified main-chain-to-side-chain hydrogen bonds in peptides containing 3-aminoazetidine-3-carboxylic acid, which can further stabilize the local conformation. researchgate.netmdpi.com These unique structural features make azetidine carboxylic acids important and versatile building blocks for creating novel, biologically active heterocyclic compounds and peptides. researchgate.net

Table 1. Conformational Preferences of Proline vs. Azetidine-2-Carboxylic Acid (Aze) in Peptides

| Feature | Proline (Pro) | Azetidine-2-Carboxylic Acid (Aze) | Reference |

| Ring Size | 5-membered (Pyrrolidine) | 4-membered (Azetidine) | wikipedia.org |

| Flexibility | More flexible | Reduced conformational flexibility | rsc.org |

| Preferred Turn | Tends to induce β-turns | Forces peptide to adopt γ-turn conformations | acs.org |

| Peptide Bond | High probability of both cis and trans Xaa-Pro isomers | Higher propensity for the cis conformation | rsc.orgsigmaaldrich.cn |

| Application | Natural component of proteins, influences folding | Tool to induce specific turns and probe bioactive conformations | acs.org |

Conclusion and Future Perspectives in Azetidine Carboxylate Research

Current Advancements and Remaining Challenges in Azetidine (B1206935) Synthesis

The synthesis of azetidines, especially those with multiple functional groups like Methyl 3-aminoazetidine-3-carboxylate, has witnessed remarkable progress. rsc.org Historically, the construction of the strained four-membered ring was a significant barrier, often requiring harsh reaction conditions and yielding low outputs. medwinpublishers.com However, recent years have seen the development of more sophisticated and efficient synthetic methodologies.

Current Advancements:

Strain-Release Functionalization: A modular approach for the synthesis of enantio- and diastereopure azetidines has been developed, which utilizes the strain-release functionalization of 1-azabicyclo[1.1.0]butanes (ABBs). acs.org This method allows for the parallel synthesis of diverse and optically active azetidines that would be difficult to produce otherwise. acs.org

Ring Contraction and Expansion: Innovative strategies such as the nucleophilic addition-ring contraction of α-bromo N-sulfonylpyrrolidinones have emerged, providing access to α-carbonylated N-sulfonylazetidines. organic-chemistry.org Additionally, thermal isomerization of aziridines has been employed to produce 3-bromoazetidine-3-carboxylic acid derivatives, which can be further functionalized. rsc.orgnih.govresearchgate.net

Catalytic Methods: Palladium-catalyzed intramolecular amination of unactivated C-H bonds has enabled the synthesis of azetidine compounds. organic-chemistry.org Furthermore, organocatalytic approaches are being developed for the creation of optically pure 1,2,3-trisubstituted azetidines. rsc.org

[2+2] Cycloaddition and Wolff Rearrangement: The [2+2] cycloaddition of acyl ketenes with imines and the Wolff rearrangement of γ-amino-α-diazo-β-ketoesters followed by intramolecular cyclization are key methods for constructing the β-lactam ring of 2-oxoazetidine-3-carboxylic acid derivatives. beilstein-journals.orgnih.gov

Remaining Challenges:

Despite these advancements, several challenges persist in the synthesis of complex azetidines:

Stereocontrol: Achieving high levels of stereocontrol, particularly in the synthesis of polysubstituted azetidines, remains a significant hurdle. While asymmetric syntheses exist, they can be lengthy and indirect. thieme-connect.com

Scalability: Many of the current synthetic routes are effective on a laboratory scale but may not be readily scalable for industrial production due to factors like cost of reagents, reaction conditions, and purification challenges. chemrxiv.org

Functional Group Tolerance: The development of synthetic methods that are tolerant of a wide range of functional groups is crucial for creating diverse libraries of azetidine derivatives for screening in drug discovery programs. chemrxiv.org

α,α-Disubstituted α-Amino Acids: The synthesis of α,α-disubstituted α-amino acids, including those with an azetidine ring, is particularly challenging due to steric hindrance. nih.gov

| Synthetic Advancement | Description | Key Challenges |

| Strain-Release Functionalization | Modular synthesis from 1-azabicyclo[1.1.0]butanes (ABBs). acs.org | Availability of substituted ABBs. |

| Ring Transformation | Contraction of pyrrolidinones or expansion of aziridines. rsc.orgorganic-chemistry.org | Control of regioselectivity. |

| Catalytic Methods | Use of transition metals or organocatalysts for cyclization. rsc.orgorganic-chemistry.org | Catalyst efficiency and turnover. |

| Cycloaddition/Rearrangement | Construction of β-lactam rings via [2+2] cycloadditions or Wolff rearrangements. beilstein-journals.orgnih.gov | Substrate scope and reaction conditions. |

Opportunities for Novel Conformational Control in Biomimetic Structures

The rigid and well-defined three-dimensional structure of the azetidine ring makes it an excellent tool for conformational control in biomimetic structures, particularly peptides and peptide nucleic acids (PNAs). enamine.net By replacing larger, more flexible rings like proline with azetidine-2-carboxylic acid, or by incorporating 3-aminoazetidine-3-carboxylic acid, researchers can induce specific turns and folds in peptide chains. nih.govnih.gov

Key Opportunities:

Peptide Mimetics: The introduction of 3-aminoazetidine (3-AAz) subunits has been shown to be a powerful strategy for the efficient synthesis of small cyclic peptides. nih.govresearchgate.net The azetidine ring acts as a turn-inducing element, facilitating cyclization and allowing access to less stable, all-trans conformations. nih.govresearchgate.net This can lead to improved proteolytic stability compared to their homodetic counterparts. nih.gov

Conformational Rigidity: The constrained nature of the azetidine ring can pre-organize a peptide backbone into a specific conformation, which can enhance binding affinity to biological targets by reducing the entropic penalty of binding. enamine.net This is a key principle in fragment-based drug design. enamine.net

PNA Analogues: Azetidine moieties are being explored for the synthesis of conformationally rigid peptide nucleic acid analogues. tandfonline.com The cationic nature of the azetidine ring at physiological pH could also enhance cellular uptake, a common challenge with PNAs. tandfonline.com

Fine-Tuning Conformations: The ability to systematically modify the substituents on the azetidine ring provides a powerful tool to fine-tune the conformational properties of peptides and other biomimetic structures. acs.org This allows for the precise positioning of functional groups to optimize interactions with biological targets.

| Biomimetic Application | Role of Azetidine Carboxylate | Potential Advantage |

| Cyclic Peptides | Turn-inducing element. nih.govresearchgate.net | Improved synthesis and proteolytic stability. nih.govresearchgate.net |

| Peptide Mimetics | Conformational constraint. enamine.net | Enhanced binding affinity. enamine.net |

| Peptide Nucleic Acids | Rigid backbone component. tandfonline.com | Improved cellular uptake. tandfonline.com |

Future Directions in the Design and Application of Azetidine-Based Scaffolds

The unique structural and physicochemical properties of azetidines make them highly attractive scaffolds for the development of novel therapeutics and chemical probes. researchgate.net The future of azetidine-based scaffolds lies in the strategic design of new derivatives with tailored properties for specific applications.

Future Research Directions:

Q & A

Basic: What are the common synthetic routes for Methyl 3-aminoazetidine-3-carboxylate, and how are reaction conditions optimized?

Methodological Answer:

Synthesis typically involves functionalizing azetidine rings. For example, reacting 3-aminoazetidine-3-carboxylic acid with methanol under acidic catalysis (e.g., HCl) forms the methyl ester. Key steps include:

- Esterification: Controlled pH and temperature (e.g., 0–5°C) to minimize side reactions.

- Purification: Recrystallization or chromatography (e.g., silica gel) to isolate the product .

- Yield Optimization: Adjusting stoichiometry of reagents (e.g., excess methanol) and inert atmospheres to prevent oxidation .

Advanced: How can computational methods resolve contradictions in reported reactivity of this compound derivatives?

Methodological Answer:

Contradictions in reactivity (e.g., nucleophilic substitution rates) arise from varying experimental conditions. Strategies include:

- DFT Calculations: Modeling transition states to predict substituent effects on reaction pathways.

- MD Simulations: Assessing solvent effects on conformational stability.

- Benchmarking: Cross-referencing computational results with controlled experiments (e.g., standardized solvent systems) .

Basic: What techniques confirm the molecular structure of this compound?

Methodological Answer:

- X-ray Crystallography: Using programs like SHELXL for refinement and ORTEP-III for visualization .

- Spectroscopy:

- NMR: and spectra to verify ester and amine groups (e.g., δ ~3.7 ppm for methoxy).

- HRMS: Confirm molecular ion peaks matching .

Advanced: What strategies improve the enantiomeric purity of this compound in asymmetric synthesis?

Methodological Answer:

- Chiral Catalysts: Use of Rhodium(I) complexes or organocatalysts (e.g., proline derivatives) to induce stereoselectivity.

- Chromatographic Resolution: Chiral HPLC columns (e.g., Chiralpak® IA) to separate enantiomers.

- Kinetic Resolution: Enzymatic methods (e.g., lipases) to selectively hydrolyze one enantiomer .

Basic: How is the purity of this compound assessed, and what are common contaminants?

Methodological Answer:

- HPLC: Reverse-phase C18 columns with UV detection (λ = 254 nm); purity >95% is typical .

- TLC: Ethyl acetate/hexane (3:7) to monitor reaction progress.

- Common Contaminants: Unreacted starting materials (e.g., 3-aminoazetidine) or hydrolysis byproducts (e.g., carboxylic acid) .

Advanced: How do steric and electronic effects influence the reactivity of this compound in ring-opening reactions?

Methodological Answer:

- Steric Effects: Bulky substituents on the azetidine ring hinder nucleophilic attack (e.g., slower reaction with methyl groups at C2).

- Electronic Effects: Electron-withdrawing groups (e.g., esters) stabilize transition states in nucleophilic substitutions.

- Experimental Design: Compare reaction rates using Hammett plots or kinetic isotope effects .

Basic: What safety protocols are recommended for handling this compound in the lab?

Methodological Answer:

- PPE: Gloves, goggles, and lab coats to avoid skin/eye contact.

- Ventilation: Use fume hoods during synthesis due to volatile solvents (e.g., methanol).

- Emergency Measures: Immediate rinsing with water for spills; consult safety data sheets (SDS) for first aid .

Advanced: How can this compound be functionalized for structure-activity relationship (SAR) studies in drug discovery?

Methodological Answer:

- Amide Coupling: Use EDC/HOBt to link the amine group to pharmacophores (e.g., aryl halides).

- Reductive Amination: Introduce alkyl/aryl groups to modulate lipophilicity.

- Click Chemistry: Copper-catalyzed azide-alkyne cycloaddition to append triazole moieties .

Basic: What solvents are optimal for recrystallizing this compound, and why?

Methodological Answer:

- Ethanol/Water Mixtures: High solubility at elevated temperatures, with gradual cooling to form crystals.

- Diethyl Ether: For rapid precipitation, though yields may be lower.

- Rationale: Polarity matching to dissolve impurities while retaining product solubility .

Advanced: How do crystallographic tools (e.g., SHELX) aid in resolving conformational flexibility of this compound derivatives?

Methodological Answer:

- Twinning Analysis: SHELXL refines datasets from twinned crystals to resolve disorder.

- Thermal Ellipsoids: ORTEP-3 visualizes anisotropic displacement parameters, highlighting flexible regions (e.g., ester groups).

- Hydrogen Bonding: Identify intermolecular interactions stabilizing specific conformers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.